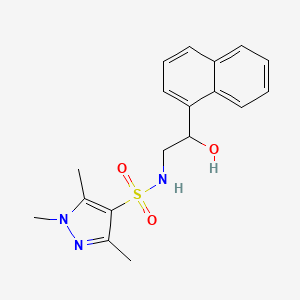
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a useful research compound. Its molecular formula is C18H21N3O3S and its molecular weight is 359.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)-1,3,5-trimethyl-1H-pyrazole-4-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological mechanisms, pharmacological effects, and relevant research findings.
Chemical Structure and Synthesis
The compound features a pyrazole ring and a sulfonamide group, which are known for their diverse biological activities. The synthesis typically involves multi-step organic reactions, including the following key steps:
- Formation of Hydroxyethyl Intermediate : The reaction of naphthalene derivatives with ethylene oxide to produce the hydroxyethyl moiety.
- Sulfonamide Formation : Coupling the hydroxyethyl intermediate with sulfonyl chlorides under basic conditions to yield the final product.
Biological Mechanisms
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical signaling pathways. The following mechanisms have been proposed:
- Enzyme Inhibition : The sulfonamide group can inhibit carbonic anhydrase and other enzymes, affecting physiological processes such as acid-base balance and fluid secretion.
- Cell Signaling Modulation : The pyrazole moiety may influence pathways related to inflammation and cancer progression by modulating cytokine release and cell proliferation.
Antiproliferative Effects
Recent studies have demonstrated that derivatives of pyrazole-4-sulfonamide exhibit significant antiproliferative activity against various cancer cell lines. For instance:
- U937 Cell Line : Compounds were tested using the CellTiter-Glo Luminescent assay, revealing half-maximal inhibitory concentrations (IC50) that indicate moderate efficacy against these cells without significant cytotoxicity .
Anti-inflammatory Properties
Research has shown that compounds similar to this compound possess anti-inflammatory properties:
- Cytokine Inhibition : Studies reported up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at specific concentrations compared to standard anti-inflammatory drugs like dexamethasone .
Case Studies and Research Findings
Several studies have focused on the biological activities of pyrazole derivatives, including:
- Anticancer Activity : A series of pyrazole derivatives were synthesized and screened for their anticancer properties. Some showed promising results against breast cancer cell lines with IC50 values in the micromolar range .
- Antimicrobial Activity : Compounds were evaluated for their antimicrobial properties against various bacterial strains. Results indicated significant inhibition comparable to standard antibiotics .
- In Vivo Studies : Animal models have been utilized to assess the pharmacokinetics and therapeutic potential of these compounds, showing favorable absorption and distribution profiles.
Comparative Analysis
| Compound | Biological Activity | IC50 (µM) | Notes |
|---|---|---|---|
| This compound | Antiproliferative | TBD | Moderate activity against U937 cells |
| Pyrazole Derivative A | Anti-inflammatory | 10 | 85% TNF-α inhibition |
| Pyrazole Derivative B | Antimicrobial | 40 | Effective against E. coli |
Eigenschaften
IUPAC Name |
N-(2-hydroxy-2-naphthalen-1-ylethyl)-1,3,5-trimethylpyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O3S/c1-12-18(13(2)21(3)20-12)25(23,24)19-11-17(22)16-10-6-8-14-7-4-5-9-15(14)16/h4-10,17,19,22H,11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOHPEKLHRZYNRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)S(=O)(=O)NCC(C2=CC=CC3=CC=CC=C32)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














